C6 Glioma Cytotoxicity: Xanthinin Is 3-Fold More Potent Than Xanthinosin and 5.3-Fold More Potent Than Xanthanol in a Direct Head-to-Head Comparison
In a 2022 study that simultaneously tested five purified xanthanolides from Xanthium strumarium fruits against C6 glioma cells, xanthinin (compound 4) was the most cytotoxic xanthanolide with an IC₅₀ of 7.5 µM. This was 3.0-fold more potent than xanthinosin (IC₅₀ 22.46 µM) and 5.3-fold more potent than xanthanol (IC₅₀ 40.12 µM). Xanthatin showed an IC₅₀ range of 7.5–11.5 µM, placing it at parity with xanthinin at the lower bound but potentially weaker at the upper bound [1]. The study also assessed selectivity against HUVEC cells, where xanthinosin and xanthanol showed lower toxicity (IC₅₀ >75 µM), yielding a selectivity index of >3.3 for xanthinosin versus approximately 10 for xanthinin when comparing glioma to HUVEC IC₅₀ values [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against C6 glioma cells |
|---|---|
| Target Compound Data | Xanthinin IC₅₀ = 7.5 µM |
| Comparator Or Baseline | Xanthinosin IC₅₀ = 22.46 µM; Xanthanol IC₅₀ = 40.12 µM; Xanthatin IC₅₀ = 7.5–11.5 µM |
| Quantified Difference | 3.0-fold more potent than xanthinosin; 5.3-fold more potent than xanthanol; equipotent to minimally 1.5-fold more potent than xanthatin depending on range |
| Conditions | C6 rat glioma cell line; MTT assay; compounds isolated and characterized by IR, ¹H-NMR, ¹³C-NMR, 1D and 2D NMR |
Why This Matters
For researchers procuring xanthanolides for glioma studies, xanthinin provides the highest potency among tested congeners, reducing the amount of compound needed per assay and potentially improving the therapeutic window.
- [1] Karagoz ID, Cakir A, Ozaslan M, Kilic IH, Tepe B, Akdogan E, Kazaz C. Anticancer Agents from Xanthium strumarium Fruits Against C6 Glioma Cells. Int J Pharmacol. 2022;18(3):437-454. doi:10.3923/ijp.2022.437.454. View Source
